molecular formula C17H16N4OS B11971332 2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone

2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone

Cat. No.: B11971332
M. Wt: 324.4 g/mol
InChI Key: OWLSXQUCCNCTLB-AWQFTUOYSA-N
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Description

2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone is a complex organic compound with the molecular formula C19H20N4OS It is a derivative of benzothiophene and pyrimidine, and it features a hydrazone functional group

Preparation Methods

The synthesis of 2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone include:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of 2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(E)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C17H16N4OS/c22-13-7-3-1-5-11(13)9-20-21-16-15-12-6-2-4-8-14(12)23-17(15)19-10-18-16/h1,3,5,7,9-10,22H,2,4,6,8H2,(H,18,19,21)/b20-9+

InChI Key

OWLSXQUCCNCTLB-AWQFTUOYSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=CC=C4O

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CC=C4O

Origin of Product

United States

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